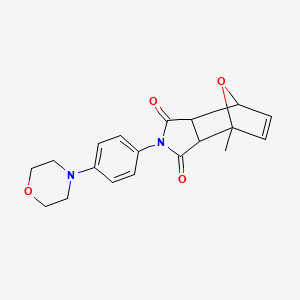

4-methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Description

4-Methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS: 4676-0464) is a tricyclic imide derivative with a molecular formula of C₁₉H₂₀N₂O₄ and a molecular weight of 340.38 g/mol. Its structure features a bicyclic epoxyisoindole core substituted with a methyl group at position 4 and a 4-morpholinophenyl group at position 2 (Figure 1). This compound is cataloged as a screening agent (ID: 4676-0464) with availability in milligram quantities, suggesting its use in early-stage pharmacological or materials science research .

Propriétés

IUPAC Name |

7-methyl-2-(4-morpholin-4-ylphenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-19-7-6-14(25-19)15-16(19)18(23)21(17(15)22)13-4-2-12(3-5-13)20-8-10-24-11-9-20/h2-7,14-16H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJAGZKGLNGMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound belonging to the isoindole derivative class. While specific biological activity data is limited, the compound's structural characteristics suggest potential interactions within biological systems. This article aims to explore its biological activity based on available research findings and structural analysis.

Molecular Structure:

- Molecular Formula: C19H20N2O4

- Molecular Weight: 340.38 g/mol

- CAS Number: 353793-11-0

The compound features an isoindole core with a morpholinophenyl substituent and an epoxy group. These functional groups may influence its reactivity and biological interactions.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, compounds in the isoindole family often exhibit diverse biological activities due to their ability to interact with various biological targets such as enzymes and receptors.

Anticancer Potential

Some studies have indicated that isoindole derivatives possess anticancer properties. For instance:

- Case Study 1: A related isoindole derivative demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction.

- Case Study 2: Research on similar compounds showed inhibition of tumor growth in xenograft models.

Neuroprotective Effects

Isoindoles are also being investigated for neuroprotective effects:

- Case Study 3: Compounds with structural similarities have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Safety and Toxicology

Due to the limited availability of specific safety data for this compound, it is advisable to refer to safety profiles of similar isoindole derivatives. General safety precautions should be observed when handling chemical compounds.

Comparaison Avec Des Composés Similaires

Table 1. Substituent-Driven Physical Properties

Core Modifications and Functional Group Additions

Bis-Epoxyisoindole Derivatives

Compounds 20 and 21 feature two epoxyisoindole units connected via 1,3-phenylene or methylenebis(4,1-phenylene) linkers, respectively (C₂₄H₁₈N₂O₆ and C₂₈H₂₂N₂O₆). Both exhibit near-quantitative synthetic yields (>95%), highlighting the reactivity of the maleimide precursor under mild conditions . These derivatives contrast with the monomeric target compound in applications requiring multivalency (e.g., polymer crosslinking).

Halogen and Hydroxyl Substituents

- Compound 36endo : Incorporates a bromine atom and hydroxymethyl group (C₁₅H₁₃BrN₂O₅), synthesized in 26% yield, demonstrating the challenges of introducing polar groups without disrupting the bicyclic framework .

- Compound 19: Fluorescein-conjugated derivative (C₂₈H₁₈N₂O₈) enables fluorescence-based tracking, a property absent in the non-labeled target compound .

Structural and Reactivity Comparisons in Tricyclic Imides

A crystallographic study comparing two tricyclic imides revealed:

- Pyrimido-Isoindole Derivative : Features a pyrimidine ring fused to the epoxyisoindole core (C₁₁H₁₂N₂O₂), forming a planar structure with one molecule per asymmetric unit.

- Aminoethyl-Substituted Derivative: Contains a flexible 2-aminoethyl chain (C₁₀H₁₂N₂O₃), resulting in two molecules per asymmetric unit and enhanced conformational mobility .

The target compound’s rigid morpholinophenyl group may restrict rotational freedom compared to these analogs, impacting binding interactions in biological systems.

Physicochemical Property Trends

Table 2. Key Physicochemical Data

The target compound’s higher molecular weight relative to BM1944 (223.23 g/mol) suggests divergent solubility profiles, critical for formulation strategies.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.